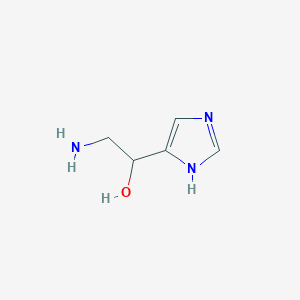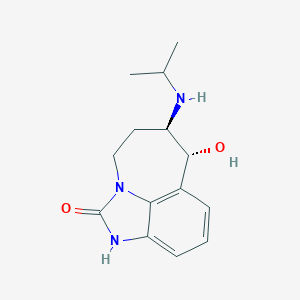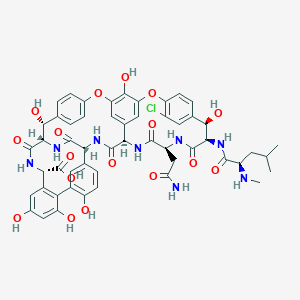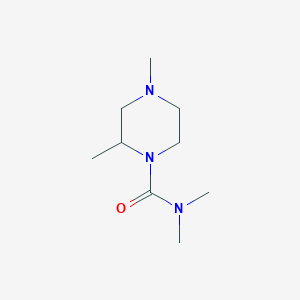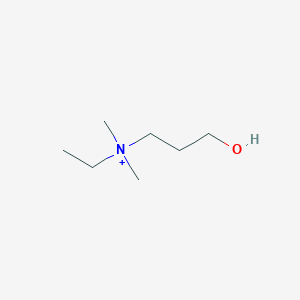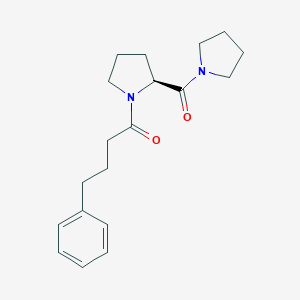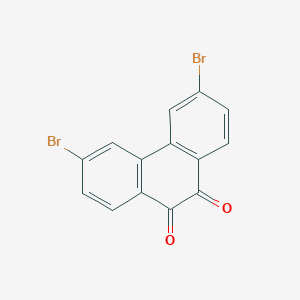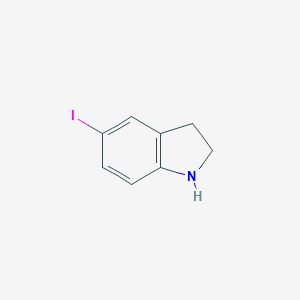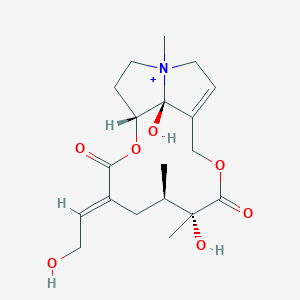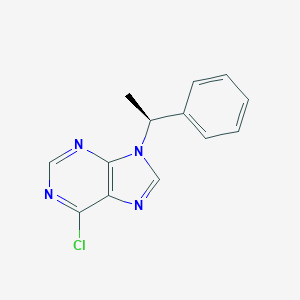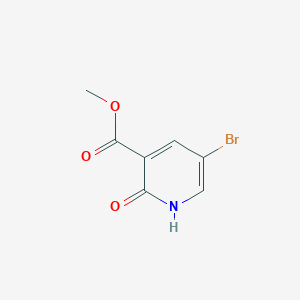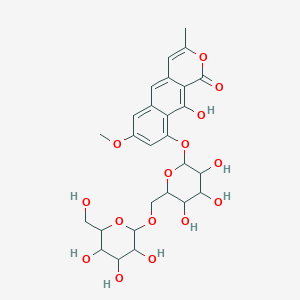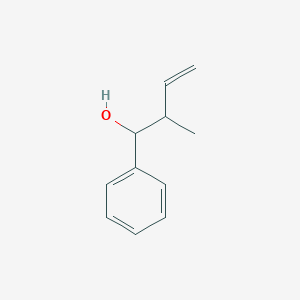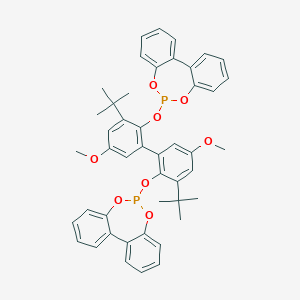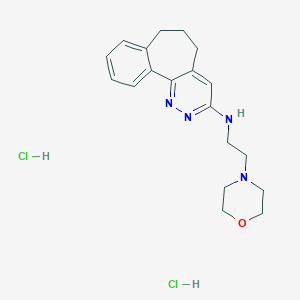
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MBP and is a heterocyclic compound that consists of a benzene ring and a pyridazine ring. MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes.
Mécanisme D'action
MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MBP binds to the ATP-binding site of protein kinase, preventing its activity and inhibiting the downstream signaling pathways. This inhibition of protein kinase activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MBP has been shown to have several biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of apoptosis in cancer cells, the reduction of inflammation, and the potential neuroprotective effects. MBP has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. In addition, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the potential neuroprotective effects of MBP and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, MBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. MBP has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. MBP inhibits the activity of protein kinase, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments. There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of MBP involves several steps, including the reaction of 3,4-diaminobenzonitrile with ethyl acrylate to form a diester intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine to form MBP. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry.
Applications De Recherche Scientifique
MBP has been extensively studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation. MBP has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinase, which is essential for cancer cell proliferation. In addition, MBP has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MBP has also been studied for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of protein kinase, which is involved in the development of neurodegenerative diseases.
Propriétés
Numéro CAS |
115767-94-7 |
|---|---|
Nom du produit |
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine |
Formule moléculaire |
C19H26Cl2N4O |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N4O.2ClH/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23;;/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21);2*1H |
Clé InChI |
LAROMNHHFPRNET-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
SMILES canonique |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
Autres numéros CAS |
115767-94-7 |
Synonymes |
morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine SR 95639A SR-95639A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



